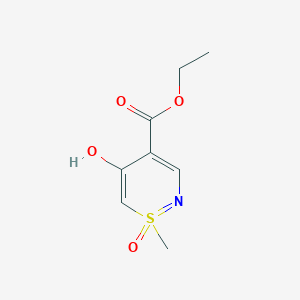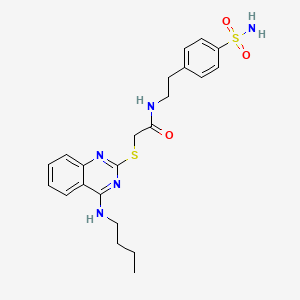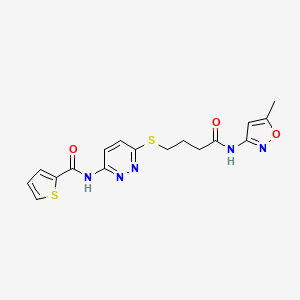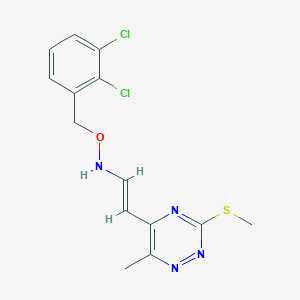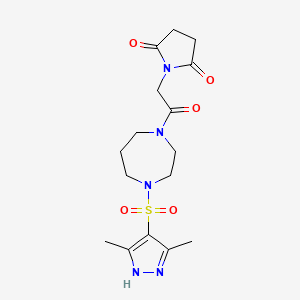![molecular formula C17H13ClF2N4S B2551054 3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 923156-61-0](/img/structure/B2551054.png)
3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole" is a heterocyclic molecule that appears to be structurally related to triazole derivatives. These derivatives are known for their biological activities and have been studied for their potential as angiotensin II antagonists, which are compounds that can block the action of angiotensin II, a peptide hormone that increases blood pressure .
Synthesis Analysis
The synthesis of related triazole compounds has been achieved through various synthetic routes. For instance, a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles have been synthesized and evaluated for their potential as angiotensin II antagonists . Another study describes the synthesis of novel heterocyclic compounds derived from 4H-1,2,4-triazol-4-yl acetohydrazide, which involves the formation of thiosemicarbazides and subsequent cyclization to produce triazole-thiones . Additionally, a method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water using thiamine hydrochloride as a catalyst has been reported . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The specific compound mentioned includes additional functional groups such as a benzylthio group and a fluorophenyl group, which could influence its binding interactions with biological targets such as the angiotensin II receptor .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including cyclization and aminomethylation, to form a diverse range of compounds with potential biological activities . The presence of substituents such as chloro, fluoro, and thio groups can also affect the reactivity of the compound and its interactions with enzymes, as seen in the inhibition of lipase and α-glucosidase .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been well-characterized by techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its stability and solubility, which are important for drug development .
科学的研究の応用
Angiotensin II Antagonists
A series of triazoles, including structures similar to the queried compound, have been synthesized and evaluated as angiotensin II (AII) antagonists. These compounds, featuring triazole and imidazo[1,2-b][1,2,4]triazole cores, were tested for their potency in vitro and in vivo. Among them, derivatives showcasing benzylthio groups at the C5 position exhibited the best potency, highlighting their potential for developing new therapeutics targeting the renin-angiotensin system (Ashton et al., 1993).
Proton-Conducting Membranes
Novel blend membranes of partially fluorinated copolymers bearing azole functions, including triazole, were synthesized and investigated for their application in proton exchange membrane fuel cells (PEMFC) operating at low relative humidity. The study found that the triazole-functionalized fluorocopolymers, when blended with sulfonated PEEK, significantly enhanced proton conductivity under low humidity conditions, suggesting their potential in fuel cell technology (Campagne et al., 2013).
Intermolecular Interactions in Derivatives
Research on derivatives of 1,2,4-triazoles, including those with fluoro and chloro substituents, has focused on understanding their intermolecular interactions, which play a crucial role in their biological activity. These studies involve synthesizing and characterizing biologically active triazole derivatives and analyzing their crystal structures to identify various intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for their biological functions (Shukla et al., 2014).
Anticancer Activity
Some fluorinated triazole derivatives have been synthesized and evaluated for their anticancer activity against various cancerous cell lines. These compounds have shown moderate to good antiproliferative potency, indicating their potential as candidates for anticancer drug development (Chowrasia et al., 2017).
Antioxidant and Antimicrobial Agents
Research on functionalized imidazoles and triazoles has shown that these compounds can serve as effective antioxidant additives for industrial applications, such as lubricating oils. Their structures have been correlated with their antioxidant properties, providing insights into designing more efficient antioxidant agents (Ashry et al., 2014).
特性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N4S/c18-14-2-1-3-15(20)13(14)10-25-17-22-21-16-23(8-9-24(16)17)12-6-4-11(19)5-7-12/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBLIUAAJHWWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=C(C=CC=C3Cl)F)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)
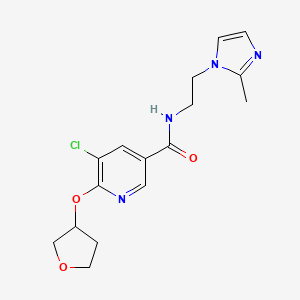
![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)
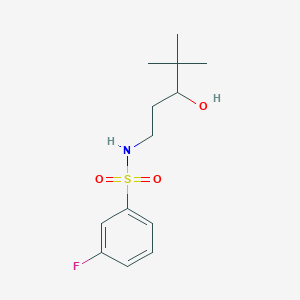
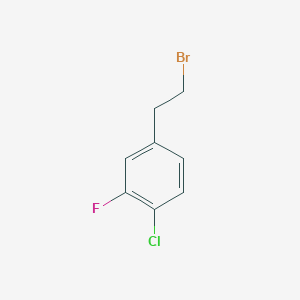
![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)
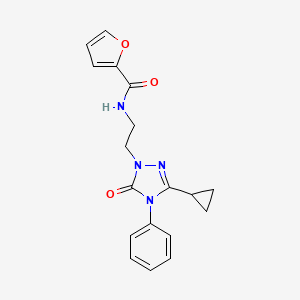
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)
![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)
